N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(1H-1,3-Benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with isopropyl and methyl groups, coupled with a benzimidazole-derived carboxamide side chain. The pyrazolo-pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors.
Properties
Molecular Formula |
C20H22N6O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H22N6O/c1-11(2)16-9-13(18-12(3)25-26(4)19(18)24-16)20(27)21-10-17-22-14-7-5-6-8-15(14)23-17/h5-9,11H,10H2,1-4H3,(H,21,27)(H,22,23) |
InChI Key |
PPBMRLLPZQQPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrazolo[3,4-b]pyridine moiety. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Solvent extraction, crystallization, and purification techniques are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents under specific conditions like temperature and solvent type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to other pyrazolo[3,4-b]pyridine carboxamides, which are explored for diverse pharmacological applications. Below is a detailed comparison with a closely related analog:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Substituent Effects: The benzimidazole group in the target compound provides a larger aromatic system compared to the ethyl/methyl pyrazole in the analog. This may improve target engagement in enzymes requiring extended planar interactions (e.g., tyrosine kinases) .
Molecular Weight and Drug-Likeness :
- The target compound’s higher molecular weight (~426.5 g/mol vs. 374.4 g/mol) places it closer to the upper limit of Lipinski’s rule of five, which may affect oral bioavailability.
Synthetic Complexity :
- The benzimidazole moiety introduces synthetic challenges due to its fused aromatic system, whereas the analog’s pyrazole substituent is simpler to functionalize .
Research Findings and Limitations
Available evidence lacks explicit pharmacological data for the target compound. However, structural analogs suggest that pyrazolo[3,4-b]pyridine derivatives exhibit:
- Kinase Inhibition: Analogous compounds show activity against Aurora kinases and CDKs, with IC50 values in the nanomolar range .
- Solubility Challenges : High lipophilicity (logP > 3) in similar compounds often necessitates formulation adjustments for in vivo studies.
Gaps in Evidence:
- No crystallographic data (e.g., SHELX-refined structures) or ORTEP-generated molecular diagrams are available for the target compound, limiting insights into its conformational preferences .
- Comparative pharmacokinetic or toxicity profiles are absent in the provided sources.
Biological Activity
N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with significant potential in pharmacological applications. Its structure combines elements of benzimidazole and pyrazolo[3,4-b]pyridine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 362.4 g/mol. The compound features a unique arrangement that allows for various interactions with biological targets.
Biological Activity Overview
This compound has been investigated for its potential as an anti-cancer agent and for other therapeutic effects. The following sections summarize key findings from various studies.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridines and their derivatives:
-
Cell Line Studies :
- The compound demonstrated cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) with GI50 values indicating effective growth inhibition at concentrations around 3.79 µM to 42.30 µM .
- In another study, derivatives showed significant cytotoxic potential against Hep-2 (laryngeal cancer) and P815 (mastocytoma) cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity is closely related to the structural features of the compound:
| Structural Feature | Biological Activity |
|---|---|
| Benzimidazole moiety | Enhances interaction with DNA and proteins involved in cancer pathways |
| Isopropyl substitution | Modulates lipophilicity and cellular uptake |
| Pyrazole ring | Imparts kinase inhibition properties |
Case Studies
Several case studies have been documented that explore the efficacy of this compound:
- Study on MCF7 Cells :
- In Vivo Studies :
Future Directions
The ongoing research into this compound focuses on:
- Optimization of Structure : To enhance potency and selectivity against cancer cell lines.
- Mechanistic Studies : Further elucidation of its action pathways to identify additional therapeutic targets.
- Clinical Trials : Transitioning from preclinical findings to clinical evaluations to assess safety and efficacy in humans.
Q & A
Q. What are the optimal reaction conditions for synthesizing the pyrazolo[3,4-b]pyridine core in this compound?
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation of aminopyrazoles with β-ketoesters or β-diketones under acidic or basic conditions. For example, highlights that temperature control (80–120°C) and pH adjustments (using acetic acid or K₂CO₃) are critical for yield optimization . A stepwise approach—first forming the pyrazole ring, then introducing substituents via alkylation or acylation—is recommended to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard for isolating intermediates .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry?
Advanced spectroscopic techniques are essential:
- NMR : Use ¹H and ¹³C NMR to identify substituent positions on the pyrazolo-pyridine core. For example, the isopropyl group’s methyl protons appear as doublets (~δ 1.2–1.5 ppm), while benzimidazole protons show aromatic splitting (δ 7.0–8.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., theoretical [M+H]+ = ~425.5 g/mol) and detect impurities.
- X-ray crystallography : Resolve ambiguities in regiochemistry, especially for benzimidazole-pyrazole linkage .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Prioritize assays aligned with structural analogs. suggests kinase inhibition assays (e.g., JAK2 or Aurora kinases) due to the pyrazolo-pyridine scaffold’s affinity for ATP-binding pockets . For cytotoxicity screening, use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7). Include solubility testing in DMSO/PBS to ensure compound stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Systematically modify substituents to probe key interactions:
- Benzimidazole moiety : Replace with indole or quinoline to assess π-π stacking effects .
- Isopropyl group : Test tert-butyl or cyclopropyl analogs for steric/electronic impacts on target binding .
- Carboxamide linker : Explore sulfonamide or urea substitutions to modulate hydrogen bonding .
Use molecular docking (e.g., AutoDock Vina) to predict binding poses against targets like kinases or GPCRs .
Q. How can contradictory data in solubility and bioavailability be resolved?
Contradictions often arise from assay conditions. For example:
- Solubility : Use standardized buffers (e.g., PBS pH 7.4 vs. simulated gastric fluid) and report logP values (predicted ~3.2 via ChemAxon).
- Bioavailability : Compare oral vs. intravenous administration in rodent models. notes that methylthio or morpholine substituents enhance permeability in similar compounds .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Proteomics : Use thermal shift assays or CETSA to validate target engagement in cellular lysates .
- Covalent modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues, improving specificity .
Data Contradiction and Validation
Q. How should discrepancies in cytotoxicity data between cell lines be addressed?
- Mechanistic studies : Perform RNA-seq or proteomics to identify differential expression of targets (e.g., apoptosis regulators) .
- Metabolic stability : Test hepatic microsomal stability (e.g., human liver microsomes) to rule out rapid degradation in certain cell types .
- Check batch variability : Ensure compound purity (>95% via HPLC) and confirm DMSO concentration consistency .
Q. What analytical methods resolve stereochemical uncertainties in synthetic intermediates?
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol to separate enantiomers.
- VCD (Vibrational Circular Dichroism) : Assign absolute configuration for critical intermediates .
- NMR NOE experiments : Detect spatial proximity of protons to confirm stereochemistry .
Methodological Recommendations
Q. How to design a scalable synthesis route for preclinical studies?
- Optimize solvent systems : Replace DMF with toluene/EtOH for easier large-scale purification .
- Catalytic methods : Use Pd/C or CuI for Suzuki couplings to reduce metal contamination .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
Q. What computational tools predict metabolic liabilities?
- ADMET Predictors : Estimate CYP450 metabolism sites (e.g., CYP3A4 oxidation of benzimidazole) .
- MetaSite : Identify reactive metabolites prone to glutathione conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
